molecular formula C28H26N2O4 B2455482 2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 897617-75-3

2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Cat. No. B2455482
CAS RN: 897617-75-3
M. Wt: 454.526
InChI Key: TYNJTAMQQQFPGF-UHFFFAOYSA-N
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Description

2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a synthetic compound that belongs to the class of quinolone derivatives. This compound has been studied extensively due to its potential applications in scientific research.

Scientific Research Applications

Antioxidant Activity and Organic Pollutants Treatment

  • Antioxidant Activity Analysis : Studies have focused on various methods to determine the antioxidant activity of compounds, including tests based on hydrogen atom transfer and electron transfer. These tests are crucial for assessing the potential antioxidant properties of new compounds, which might be relevant for similar quinoline derivatives (Munteanu & Apetrei, 2021).
  • Treatment of Organic Pollutants : Research into enzymatic approaches for the degradation of organic pollutants in wastewater highlights the importance of redox mediators in enhancing the efficiency of pollutant degradation. This suggests potential applications for similar compounds in enhancing environmental remediation efforts (Husain & Husain, 2007).

Medicinal Chemistry and Tuberculosis Treatment

  • Nonsteroidal Antiestrogens : In the context of breast cancer treatment, research on nonsteroidal antiestrogens provides insights into the development of novel therapeutic agents. Similar compounds might find applications in targeting hormone-dependent cancers by modulating estrogen receptor activity (Magarian et al., 1994).
  • Tuberculosis (TB) Treatment : The search for new drugs to improve TB chemotherapy has led to the evaluation of existing and novel molecules. Compounds with similar chemical properties might be explored for their potential against TB, offering new avenues for shortening treatment duration or addressing drug resistance (Grosset et al., 2012).

properties

IUPAC Name

2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-3-19-10-12-20(13-11-19)27(32)24-17-30(18-26(31)29-21-8-6-5-7-9-21)25-15-14-22(34-4-2)16-23(25)28(24)33/h5-17H,3-4,18H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNJTAMQQQFPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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